![molecular formula C21H19NO5 B11161936 N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11161936.png)
N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is notable for its potential biological and pharmaceutical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves multiple steps. One common synthetic route starts with the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a piperidine catalyst to produce 3-acetyl-8-methoxy-2H-chromen-2-one . This intermediate is then α-brominated using copper(II) bromide and subsequently cyclized using thiourea to produce 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one . The final step involves reacting this scaffold with different acid chlorides to isolate the title compound derivatives .
Chemical Reactions Analysis
N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, propargyl bromide, and sodium azides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C produces coumarin–triazole derivatives .
Scientific Research Applications
N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial, antifungal, and antimalarial activities . In medicine, coumarin derivatives, including this compound, have been investigated for their anti-HIV, anticancer, anti-inflammatory, and antioxidant properties
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit specific enzymes and proteins involved in disease processes. For example, coumarin derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial growth and proliferation, making the compound effective against various bacterial infections.
Comparison with Similar Compounds
N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can be compared with other coumarin derivatives, such as warfarin and dicoumarol. While all these compounds share a common coumarin core, they differ in their substituents and biological activities. Warfarin, for example, is a well-known anticoagulant used to prevent blood clots, whereas dicoumarol is a naturally occurring anticoagulant found in spoiled sweet clover.
Properties
Molecular Formula |
C21H19NO5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H19NO5/c1-25-18-4-2-3-14-11-17(21(24)27-20(14)18)13-5-9-16(10-6-13)26-12-19(23)22-15-7-8-15/h2-6,9-11,15H,7-8,12H2,1H3,(H,22,23) |
InChI Key |
VRFUSZVHTDZPPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


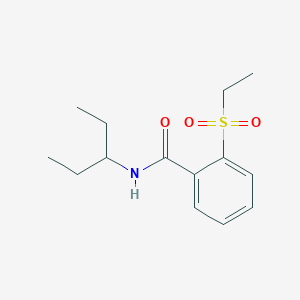
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B11161878.png)
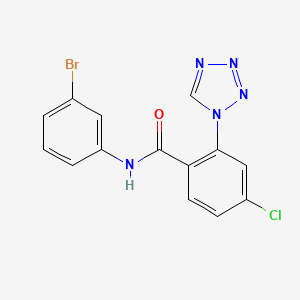
![2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11161895.png)
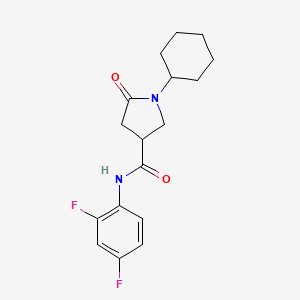
![2-hexyl-3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11161903.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161909.png)
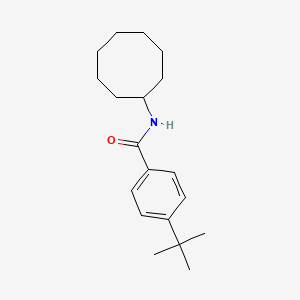
![1-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161917.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B11161922.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11161924.png)
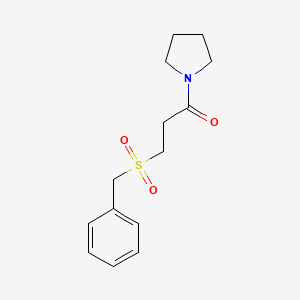
![N-{4-[(2-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161943.png)
![1-ethyl-N-[1-(1H-indol-3-yl)propan-2-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B11161944.png)
